molecular formula C20H21B2NO5 B10814492 AM-114 CAS No. 856849-35-9

AM-114

Cat. No.: B10814492
CAS No.: 856849-35-9
M. Wt: 377.0 g/mol
InChI Key: SRPIKXGUPAKTIZ-APGQMXJTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Ubiquitin-Proteasome System (UPS) as a Fundamental Cellular Regulatory Mechanism

The ubiquitin-proteasome system (UPS) is a principal pathway for the degradation of intracellular proteins in eukaryotic cells. nih.govnih.govahajournals.org This system is integral to the regulation of numerous cellular processes. nih.govfrontiersin.org The UPS involves a cascade of enzymatic reactions that tag proteins with ubiquitin, marking them for degradation by the proteasome. csic.esresearchgate.net This process is essential for maintaining cellular health and homeostasis. nih.govfrontiersin.org

Role in Protein Homeostasis and Degradation of Cellular Proteins

A primary function of the UPS is the maintenance of protein homeostasis, or proteostasis, by selectively removing misfolded, damaged, or otherwise aberrant proteins. nih.govcsic.esresearchgate.netfrontiersin.org This quality control mechanism is vital for normal cellular function and survival. nih.govmdpi.com The UPS degrades the majority of intracellular proteins, ensuring a balance between protein synthesis and degradation. nih.govmdpi.com

Regulation of Diverse Cellular Pathways:

The UPS plays a crucial regulatory role in a wide array of critical cellular pathways. mdpi.comnih.govfrontiersin.org Its influence extends to processes that govern cell growth, death, and the maintenance of genomic integrity. frontiersin.orgmdpi.com

The UPS is deeply involved in regulating cell growth and proliferation. nih.govunc.edu It achieves this by controlling the levels of key regulatory proteins, such as cyclins and cyclin-dependent kinase inhibitors, which govern the progression of the cell cycle. ahajournals.orgresearchgate.net Dysregulation of this system can lead to uncontrolled cell proliferation, a hallmark of cancer. unc.eduresearchgate.net

The process of programmed cell death, or apoptosis, is tightly regulated by the UPS. frontiersin.orgmdpi.comresearchgate.net The system can either promote or inhibit apoptosis by targeting both pro- and anti-apoptotic proteins for degradation. frontiersin.orgmdpi.com For instance, the inhibition of the proteasome can lead to the accumulation of pro-apoptotic proteins, thereby inducing cell death. nih.govfrontiersin.orgfrontiersin.org

The UPS is a key player in the DNA damage response (DDR), a network of pathways that detects and repairs DNA damage to maintain genomic stability. frontiersin.orgnih.govmdpi.com Ubiquitination, a core component of the UPS, is crucial for signaling the presence of DNA damage and recruiting repair factors to the site of the lesion. frontiersin.orgmdpi.comkobe-u.ac.jp The system helps to orchestrate the choice of DNA repair pathway and regulates the levels of proteins involved in the repair process. frontiersin.orgnih.gov

The regulation of gene expression is another fundamental process influenced by the UPS. nih.govportlandpress.comtandfonline.com The system can control the activity and levels of transcription factors, which are proteins that bind to DNA and regulate the transcription of genes. nih.govtandfonline.comtandfonline.com Both proteolytic and non-proteolytic functions of the UPS are important for modulating transcription, impacting everything from transcription initiation to mRNA export. nih.gov

Proteasome Inhibitor IX

Proteasome Inhibitor IX, also known as AM114, is a chalcone (B49325) derivative that acts as an inhibitor of the chymotrypsin-like activity of the 20S proteasome. medchemexpress.com It has been shown to inhibit the growth of certain cancer cell lines and induce apoptosis. medchemexpress.com Research indicates that this compound leads to the accumulation of ubiquitinated proteins within cells, a hallmark of proteasome inhibition. medchemexpress.com

Table 1: Research Findings on Proteasome Inhibitor IX

Finding Description IC50 Value Cell Line Reference
Inhibition of 20S proteasome chymotrypsin-like activity Proteasome Inhibitor IX inhibits the chymotrypsin-like activity of the 20S proteasome. ~1 µM In vitro medchemexpress.com
Growth inhibition Exhibits growth inhibitory activity in HCT116 p53+/+ cells. 1.49 µM HCT116 p53+/+ medchemexpress.com
Inhibition of colony formation Shows potent activity against p53+/+ cells in a colony formation assay. 0.6 µM HCT116 p53+/+ medchemexpress.com
Induction of apoptosis Treatment with 1 µM of the inhibitor caused an increase in Annexin V positive cells over time, indicating apoptosis. N/A HCT116 p53+/+ medchemexpress.com
Immune Response Modulation

Proteasome inhibitors have been shown to exert immunomodulatory effects, influencing the function and survival of various immune cells. aai.org The proteasome is integral to the generation of peptides from intracellular antigens for presentation by MHC class I molecules, a critical step in initiating cytotoxic T lymphocyte responses. aai.orgaai.org By interfering with this process, proteasome inhibitors can modulate the immune response. For example, studies have shown that bortezomib (B1684674) can decrease the cytotoxic T cell response to viral infections. aai.org

Furthermore, proteasome inhibition can affect the activation and function of different immune cell populations. It has been reported that these inhibitors can promote apoptosis in dendritic cells and impair the development of T lymphocytes. aai.org In the context of cancer therapy, proteasome inhibitors can sensitize tumor cells to the lytic effects of immune effector cells, such as natural killer (NK) cells and CD8+ T cells. aai.org This effect is partly attributed to the modulation of the NF-κB signaling pathway, which is crucial for various immune and inflammatory responses. aai.orgaacrjournals.org The inhibition of the proteasome prevents the degradation of IκB, an inhibitor of NF-κB, thereby suppressing NF-κB activation. aai.orgaacrjournals.org

The ubiquitin-proteasome system also regulates the expression of immune checkpoint proteins like PD-L1. frontiersin.org By preventing the degradation of PD-L1, the proteasome can contribute to tumor immune evasion. frontiersin.org Therefore, inhibitors targeting this pathway can potentially enhance anti-tumor immunity.

Signal Transduction Processes

The ubiquitin-proteasome pathway is deeply intertwined with a wide array of signal transduction pathways that govern cell proliferation, survival, and apoptosis. plos.orgresearchgate.net Proteasome inhibitors can significantly perturb these signaling networks. plos.org

One of the most well-characterized effects of proteasome inhibition is the disruption of the NF-κB signaling pathway. aacrjournals.orgnih.gov This pathway is constitutively active in many cancers and plays a key role in promoting cell survival and proliferation. mdpi.com By stabilizing the inhibitory protein IκB, proteasome inhibitors block the nuclear translocation and activity of NF-κB. aacrjournals.orgmdpi.com

Proteasome inhibitors also impact other critical signaling cascades. For instance, the inhibitor MG132 has been shown to reduce receptor tyrosine kinase-mediated signal transduction, affecting downstream kinases like Akt, MEK, and ERK. plos.org This can interfere with pro-proliferative pathways controlled by these kinases. plos.org

Furthermore, proteasome inhibition can induce the unfolded protein response (UPR) by causing an accumulation of misfolded proteins in the endoplasmic reticulum (ER). nih.govnih.gov This ER stress activates signaling pathways that can lead to cell cycle arrest and apoptosis. nih.gov The accumulation of pro-apoptotic proteins, such as NOXA, and the activation of c-Jun N-terminal kinase (JNK) are other mechanisms by which proteasome inhibitors can trigger apoptotic signaling. nih.govatsjournals.org

Evolution of Proteasome Inhibition as a Therapeutic Strategy and Research Tool

The journey of proteasome inhibitors from laboratory tools to clinically approved drugs illustrates the powerful synergy between basic scientific research and medical advancement. rupress.orgnih.gov

Historical Context of Proteasome Inhibitor Development

The concept of inhibiting the ubiquitin-proteasome system as a therapeutic approach was initially met with skepticism due to the pathway's essential role in normal cellular function. nih.gov It was feared that such inhibition would lead to widespread, detrimental effects. nih.gov The initial development of proteasome inhibitors was not aimed at creating cancer therapies but rather at understanding mechanisms of muscle atrophy. rupress.orgnih.gov

The discovery that the ubiquitin-proteasome pathway was responsible for the degradation of the bulk of cellular proteins, not just misfolded ones, was a significant turning point. nih.gov The first proteasome inhibitors were peptide aldehydes, which, while effective, lacked specificity. doi.org A major breakthrough came with the development of dipeptidyl boronic acids, such as bortezomib (originally PS-341), which showed high potency and selectivity for the proteasome. doi.orgresearchgate.net

The demonstration of the anti-tumor activity of bortezomib in multiple myeloma was a landmark achievement that validated the proteasome as a therapeutic target. nih.govnumberanalytics.com This success spurred the development of next-generation proteasome inhibitors with improved characteristics, such as oral administration and different mechanisms of action, including irreversible inhibition. doi.orgnumberanalytics.com

Significance in Advancing Basic Cell Biology

The availability of specific and potent proteasome inhibitors has revolutionized the study of cell biology. rupress.orgresearchgate.net These chemical tools have allowed researchers to dissect the multifaceted roles of the proteasome in a way that was not possible with traditional genetic or cell-free approaches. rupress.org

The use of inhibitors like MG132 and lactacystin (B1674225) has been instrumental in elucidating the proteasome's involvement in a vast range of cellular processes, including:

Cell Cycle Control: Understanding the timely degradation of cyclins and other regulatory proteins. rupress.orgresearchgate.net

Protein Quality Control: Investigating the clearance of misfolded and damaged proteins. rupress.orgabcam.com

Immune Surveillance: Clarifying the generation of antigenic peptides for immune recognition. rupress.org

Signal Transduction: Unraveling the regulation of key signaling molecules. rupress.org

The insights gained from these studies have not only advanced our fundamental understanding of cellular function but have also provided the mechanistic basis for the therapeutic applications of proteasome inhibitors. rupress.orgnih.gov

Proteasome Inhibitor IX: Positioning within the Broader Class of Proteasome Modulators

Proteasome modulators encompass a range of molecules that can either inhibit or activate the proteasome. While the majority of research and clinical development has focused on inhibitors, the concept of proteasome activation is also gaining attention for potential therapeutic applications in conditions like neurodegenerative diseases. nih.govacs.org

Proteasome inhibitors themselves are a diverse class of compounds, categorized based on their chemical structure, mechanism of action (reversible vs. irreversible), and selectivity for the different catalytic subunits of the proteasome (β1, β2, and β5). doi.orgacs.org

Proteasome Inhibitor IX , also known as PR-047 , falls within the category of "next-generation" proteasome inhibitors. doi.org It is a tripeptide epoxyketone that acts as an irreversible inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome, which is primarily associated with the β5 subunit. doi.org This positions it alongside other epoxyketone inhibitors like carfilzomib (B1684676). doi.org The development of such irreversible inhibitors challenges the initial notion that only reversible inhibition would be therapeutically viable. doi.org

The rationale for developing new proteasome inhibitors like Proteasome Inhibitor IX is to expand the therapeutic utility of this drug class, potentially to solid tumors and non-oncological inflammatory diseases, and to overcome resistance to first-generation inhibitors like bortezomib. doi.orgscispace.com The development of non-peptidic and allosteric modulators further broadens the landscape of proteasome-targeting compounds. acs.orgscispace.com

Properties

IUPAC Name

[4-[(Z)-[(5Z)-5-[(4-boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21B2NO5/c1-23-12-16(10-14-2-6-18(7-3-14)21(25)26)20(24)17(13-23)11-15-4-8-19(9-5-15)22(27)28/h2-11,25-28H,12-13H2,1H3/b16-10-,17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPIKXGUPAKTIZ-APGQMXJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)B(O)O)C2=O)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(O)(O)C1=CC=C(C=C1)/C=C/2\C(=O)/C(=C\C3=CC=C(C=C3)B(O)O)/CN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21B2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856849-35-9
Record name AM-114
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856849359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM-114
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H5Y396039
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Insights into Proteasome Inhibitor Ix Action at the Molecular and Cellular Levels

Targeting the 20S Proteasome Catalytic Core

The primary molecular target of Proteasome Inhibitor IX is the 20S proteasome, which constitutes the proteolytic core of the larger 26S proteasome complex. nih.gov The 20S proteasome is a barrel-shaped structure composed of four stacked heptameric rings. The two outer rings are α-subunits that act as a gate, while the two inner β-rings contain the catalytically active sites responsible for protein degradation. nih.gov There are three major types of proteolytic activities within the β-rings: the β1 subunit exhibits caspase-like activity, the β2 subunit has trypsin-like activity, and the β5 subunit possesses chymotrypsin-like activity. nih.govnih.gov

Inhibition Profile of Proteasome Inhibitor IX: Chymotrypsin-like Activity

Proteasome Inhibitor IX demonstrates a specific and potent inhibitory effect against the chymotrypsin-like activity of the 20S proteasome, which is attributed to the β5 subunit. medchemexpress.com This inhibition is a key aspect of its mechanism, as the chymotrypsin-like activity is often the most critical for the degradation of the majority of cellular proteins. nih.gov The compound has been shown to inhibit this activity with a half-maximal inhibitory concentration (IC50) of approximately 1 µM. medchemexpress.comsigmaaldrich.com

Inhibition Profile of Proteasome Inhibitor IX
Target ActivityAssociated SubunitIC50 ValueReference
Chymotrypsin-likeβ5~1 µM medchemexpress.comsigmaaldrich.com

Consequences of Proteasome Inhibition by Proteasome Inhibitor IX on Cellular Homeostasis

By blocking the primary proteolytic activity of the proteasome, Proteasome Inhibitor IX triggers a cascade of downstream cellular events, fundamentally altering protein homeostasis and activating stress-induced signaling pathways.

Accumulation of Ubiquitinated Proteins

A direct and critical consequence of proteasome inhibition is the cellular accumulation of polyubiquitinated proteins. nih.govnih.gov Ubiquitination is the process by which proteins are tagged for destruction by the proteasome. When the proteasome is inhibited by compounds like Proteasome Inhibitor IX, these tagged proteins are not degraded and instead build up within the cell. nih.govnih.gov Research has shown that chalcones related to AM114, such as RA190, cause a significant accumulation of polyubiquitinated proteins, a mechanism that is central to their biological activity. nih.govnih.gov

Induction of Endoplasmic Reticulum (ER) Stress

The accumulation of ubiquitinated and misfolded proteins, particularly within the endoplasmic reticulum (ER), leads to a condition known as ER stress. The ER is responsible for the proper folding and processing of a large portion of the cell's proteins. When this process is overwhelmed by the buildup of misfolded proteins due to proteasome blockade, a stress response is initiated. nih.govoncotarget.com The induction of ER stress is a known downstream effect of many proteasome inhibitors. oncotarget.com

In response to ER stress, the cell activates a signaling network called the Unfolded Protein Response (UPR). nih.gov The UPR's initial goal is to restore normal ER function by halting protein translation and increasing the production of molecular chaperones to aid in protein folding. However, if the stress is too severe or prolonged, the UPR switches to a pro-apoptotic program to eliminate the damaged cell. Studies on chalcone-based inhibitors have demonstrated that they trigger the UPR. nih.govnih.govresearchgate.net While specific data on the UPR components activated by Proteasome Inhibitor IX itself is limited, related compounds are known to cause the accumulation of polyubiquitinated proteins and trigger the UPR, ultimately leading to apoptosis. nih.govnih.gov

Activation of Pro-Apoptotic Pathways by Proteasome Inhibitor IX

Proteasome Inhibitor IX instigates apoptosis primarily through the activation of intricate signaling cascades within the cell. This activation is a highly regulated process that involves a series of molecular events, ultimately leading to the dismantling of the cell.

Caspase Cascade Activation:

A central feature of apoptosis is the activation of a family of cysteine proteases known as caspases. These enzymes are synthesized as inactive precursors (pro-caspases) and are activated in a hierarchical cascade, where initiator caspases activate executioner caspases. Proteasome inhibitors have been shown to trigger this cascade through both the intrinsic and extrinsic pathways. portlandpress.comnih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is a key target of proteasome inhibitors. portlandpress.com This pathway is initiated by various intracellular stresses, including the accumulation of unfolded proteins, which is a direct consequence of proteasome inhibition. nih.govmdpi.com This stress leads to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. mdpi.compnas.org

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (APAF1), triggering its oligomerization and the recruitment of pro-caspase-9 to form a complex known as the apoptosome. mdpi.com Within the apoptosome, pro-caspase-9 undergoes dimerization-dependent activation. mdpi.com Activated caspase-9 then proceeds to cleave and activate downstream executioner caspases, thereby committing the cell to apoptosis. portlandpress.commdpi.com Studies have demonstrated that treatment with proteasome inhibitors leads to the activation of caspase-9. pnas.orgaacrjournals.orgnih.gov

The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface. mdpi.comoncotarget.com This interaction leads to the formation of the Death-Inducing Signaling Complex (DISC), which facilitates the activation of the initiator caspase, caspase-8. mdpi.compnas.org

Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, primarily caspase-3. mdpi.com Activated caspase-9 and caspase-8 both cleave and activate pro-caspase-3. mdpi.comnih.gov Once active, caspase-3 orchestrates the dismantling of the cell by cleaving a wide array of cellular substrates. aai.org

A key substrate of caspase-3 is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. oncotarget.comaai.org Cleavage of PARP by caspase-3 renders it inactive and is considered a hallmark of apoptosis. aai.orgaacrjournals.org Numerous studies have documented the cleavage of both caspase-3 and PARP in cells undergoing apoptosis induced by proteasome inhibitors. aacrjournals.orgnih.govoncotarget.comaacrjournals.org The inhibition of caspase-3 has been shown to block apoptosis induced by these agents. nih.gov

Extrinsic Pathway Involvement (Caspase-8)

Modulation of Apoptotic Protein Levels:

The decision for a cell to undergo apoptosis is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins. Proteasome inhibitors critically shift this balance in favor of apoptosis by modulating the levels of key regulatory proteins.

A significant mechanism by which proteasome inhibitors promote apoptosis is through the upregulation of the pro-apoptotic BH3-only protein, NOXA. aacrjournals.orgnih.gov Normally, NOXA is a short-lived protein that is rapidly degraded by the proteasome. nih.gov Inhibition of the proteasome leads to the accumulation of NOXA at both the mRNA and protein levels. aacrjournals.orgtandfonline.com This induction of NOXA appears to be a widespread mechanism, observed in various cancer cell types, and can occur independently of the tumor suppressor protein p53. aacrjournals.orgnih.govtandfonline.com

Elevated levels of NOXA contribute to the initiation of the intrinsic apoptotic pathway. nih.gov NOXA primarily functions by binding to and neutralizing the anti-apoptotic protein Mcl-1. researchgate.netscientificarchives.com This action releases pro-apoptotic proteins that can then trigger mitochondrial outer membrane permeabilization, leading to cytochrome c release and subsequent caspase activation. nih.gov Blocking the induction of NOXA has been shown to reduce the apoptotic response to proteasome inhibitors, highlighting its critical role in this process. aacrjournals.org

Interactive Data Table: Key Proteins Modulated by Proteasome Inhibitor IX

ProteinRole in ApoptosisEffect of Proteasome Inhibitor IXResearch Findings
Caspase-9 Initiator caspase (Intrinsic Pathway)ActivatedActivated following cytochrome c release from mitochondria. portlandpress.commdpi.compnas.orgaacrjournals.org
Caspase-8 Initiator caspase (Extrinsic Pathway)ActivatedActivated via death receptor signaling, which can be enhanced by the inhibitor. portlandpress.comaacrjournals.orgoncotarget.com
Caspase-3 Executioner caspaseActivatedActivated by both caspase-9 and caspase-8, leading to cleavage of cellular substrates. aacrjournals.orgnih.govoncotarget.com
PARP DNA repair enzymeCleavedCleaved and inactivated by caspase-3, a hallmark of apoptosis. aacrjournals.orgnih.govoncotarget.comaacrjournals.org
NOXA Pro-apoptotic BH3-only proteinUpregulatedAccumulates due to blocked degradation, promoting apoptosis by inhibiting Mcl-1. aacrjournals.orgnih.govtandfonline.com
Stabilization of Bax and other Pro-apoptotic Factors

Proteasome inhibitors, including Proteasome Inhibitor IX, can induce a pro-apoptotic state by stabilizing pro-apoptotic proteins like Bax. spandidos-publications.com This stabilization is a key mechanism in the anticancer effects of these compounds. The degradation of Bax is a process that can be mediated by the proteasome, and by inhibiting this pathway, Proteasome Inhibitor IX can lead to the accumulation of Bax. core.ac.ukashpublications.org

The accumulation of Bax is significant because it is a critical element in the induction of apoptosis. core.ac.uk Increased levels of Bax can lead to its translocation to the mitochondria, where it plays a central role in the intrinsic apoptotic pathway. core.ac.ukashpublications.org This mitochondrial engagement can trigger the release of other pro-apoptotic factors, such as cytochrome c, further amplifying the apoptotic signal. The stability of Bax can be a determining factor in the sensitivity of cancer cells to apoptosis-inducing treatments. core.ac.ukashpublications.org Research has shown that in some malignant cells, Bax is a short-lived protein, and its rapid degradation contributes to treatment resistance. ashpublications.org By preventing this degradation, proteasome inhibitors can restore or enhance the cell's capacity to undergo apoptosis. core.ac.ukashpublications.org

Role of p53 in Proteasome Inhibitor IX-Induced Apoptosis

The tumor suppressor protein p53 is a crucial regulator of apoptosis, and its stabilization is a significant consequence of proteasome inhibition. researchgate.netnih.gov Proteasome inhibitors block the degradation of p53, leading to its accumulation in the cell. researchgate.netnih.gov This accumulation can, in turn, activate downstream pathways that lead to apoptosis. researchgate.netfrontiersin.org

p53-Dependent and p53-Independent Apoptotic Induction

The induction of apoptosis by proteasome inhibitors can occur through both p53-dependent and p53-independent mechanisms. spandidos-publications.comnih.gov

In the p53-dependent pathway , the accumulation of p53 following proteasome inhibition leads to the transcriptional activation of its target genes, which are involved in apoptosis. researchgate.netresearchgate.net One such target is the pro-apoptotic protein Bax. spandidos-publications.com The stabilization of p53 can therefore lead to increased levels of Bax, contributing to the induction of apoptosis. spandidos-publications.com The ability of proteasome inhibitors to induce p53-dependent apoptosis has been observed in various cancer cell lines. nih.gov

However, the action of proteasome inhibitors is not exclusively reliant on the p53 status of a cell. nih.govnih.gov There is substantial evidence for p53-independent apoptotic induction . nih.govnih.govdntb.gov.ua Studies have shown that proteasome inhibitors can induce apoptosis in cancer cells that have mutated or non-functional p53. aacrjournals.orgaacrjournals.org In these cases, the pro-apoptotic effects are mediated by other mechanisms. For instance, the induction of pro-apoptotic proteins like Noxa by proteasome inhibitors can occur independently of p53. nih.gov Furthermore, the stabilization of other tumor suppressor proteins and cell cycle inhibitors can also contribute to apoptosis in a p53-independent manner. aacrjournals.orgaacrjournals.org This dual mechanism of action broadens the potential applicability of proteasome inhibitors across different types of cancers with varying p53 functionality.

Impact of Proteasome Inhibitor IX on Cell Survival and Proliferation Regulators

Proteasome Inhibitor IX exerts significant effects on key regulators of cell survival and proliferation, primarily through the inhibition of the NF-κB signaling pathway and the modulation of cell cycle regulatory proteins.

Inhibition of NF-κB Signaling

A primary mechanism of action for proteasome inhibitors is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govaacrjournals.org NF-κB is a transcription factor that plays a pivotal role in promoting cell survival, proliferation, and inflammation by regulating the expression of genes involved in these processes. frontiersin.orgresearchgate.net

Stabilization of IκB

The activity of NF-κB is tightly controlled by its inhibitor, IκB. aacrjournals.orgresearchgate.net In unstimulated cells, IκB binds to NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes. aacrjournals.orgfrontiersin.org The activation of the NF-κB pathway is typically triggered by signals that lead to the phosphorylation and subsequent ubiquitination of IκB, marking it for degradation by the proteasome. aacrjournals.orgfrontiersin.org

Proteasome inhibitors, by blocking the function of the proteasome, prevent the degradation of IκB. aacrjournals.orgaacrjournals.orgpnas.org This leads to the accumulation of IκB in the cytoplasm, which in turn sequesters NF-κB and inhibits its transcriptional activity. aacrjournals.orgpnas.org This stabilization of IκB is a well-established mechanism by which proteasome inhibitors block NF-κB activation. nih.govaacrjournals.org However, some studies have reported that under certain conditions, proteasome inhibitors can paradoxically lead to NF-κB activation through alternative, non-proteasomal degradation pathways for IκBα or through activation of the IκB kinase (IKK). aai.orgashpublications.org Despite these complexities, the predominant effect of proteasome inhibition on the canonical NF-κB pathway is inhibitory. frontiersin.org

Modulation of Cell Cycle Regulatory Proteins (e.g., p21, p27)

Proteasome inhibitors significantly impact cell cycle progression by modulating the levels of key regulatory proteins, particularly the cyclin-dependent kinase inhibitors (CKIs) p21 and p27. nih.govaacrjournals.org These proteins act as crucial brakes on the cell cycle, and their accumulation can lead to cell cycle arrest. nih.gov

The proteasome is responsible for the degradation of both p21 and p27, and its inhibition leads to their stabilization and accumulation. nih.govresearchgate.net The increased levels of p21 and p27 inhibit the activity of cyclin/CDK complexes that are essential for the progression through different phases of the cell cycle. nih.govfrontiersin.org Specifically, the accumulation of p21 and p27 can lead to arrest in the G1 and G2/M phases of the cell cycle. nih.govspandidos-publications.com

The induction of p21 can be both p53-dependent and p53-independent. aacrjournals.orgoncotarget.com In cells with functional p53, the stabilization of p53 by proteasome inhibitors can lead to the transcriptional upregulation of p21. nih.govoncotarget.com However, p21 can also be induced in a p53-independent manner. nih.govaacrjournals.org The modulation of these cell cycle regulators is a critical component of the anti-proliferative effects of proteasome inhibitors. aacrjournals.orgjcancer.org

ProteinEffect of Proteasome Inhibitor IXDownstream Consequence
Bax Stabilization and accumulation. spandidos-publications.comcore.ac.ukPromotion of apoptosis. spandidos-publications.com
p53 Stabilization and accumulation. researchgate.netnih.govInduction of p53-dependent apoptosis and cell cycle arrest. researchgate.net
IκB Stabilization and accumulation. researchgate.netaacrjournals.orgInhibition of NF-κB signaling, leading to decreased cell survival and proliferation. aacrjournals.org
p21 Stabilization and accumulation. nih.govaacrjournals.orgCell cycle arrest. nih.govfrontiersin.org
p27 Stabilization and accumulation. nih.govaacrjournals.orgCell cycle arrest. nih.govfrontiersin.org

Effects on c-Jun NH2-terminal Kinase (JNK) Pathway Activation

The inhibition of the proteasome by compounds such as Proteasome Inhibitor IX is a significant cellular event that triggers multiple signaling cascades, with the activation of the c-Jun NH2-terminal kinase (JNK) pathway being a prominent consequence. nih.gov The JNK pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling family, is primarily associated with cellular responses to stress signals and plays a critical role in determining cell fate, including proliferation, differentiation, and apoptosis. spandidos-publications.comashpublications.org

Research across various cancer cell types demonstrates that proteasome inhibition consistently leads to the activation of JNK signaling. nih.govpnas.org This activation is considered a direct mechanism for inducing apoptosis, the process of programmed cell death. nih.gov For instance, the inhibition of the proteasome can trigger a cascade involving JNK activation that culminates in the activation of caspase-8 and caspase-3, both of which are crucial executioners of apoptosis. nih.gov This suggests that the pro-apoptotic effects of proteasome inhibitors are, at least in part, mediated through their influence on the JNK pathway.

The activation of JNK is a shared mechanism among several distinct proteasome inhibitors. Studies using the inhibitor Bortezomib (B1684674) (also known as PS-341) in multiple myeloma (MM) cells revealed that the drug induces a dual apoptotic pathway involving both the release of mitochondrial cytochrome c with subsequent caspase-9 activation and a separate activation of the JNK/caspase-8-dependent pathway. pnas.org Similarly, the proteasome inhibitor MG-132 has been shown to activate the JNK pathway in a time-dependent manner in head and neck squamous carcinoma cells, indicated by increased levels of phosphorylated JNK (p-JNK) and its substrate, phosphorylated c-Jun (p-c-Jun). spandidos-publications.com Newer generation inhibitors, including Carfilzomib (B1684676) and the orally bioavailable Oprozomib (B1684665), also induce apoptosis in MM cells through mechanisms that include JNK activation. nih.gov

While JNK activation is often a pro-apoptotic signal, its role can be context-dependent. In studies on kidney cancer cells, the proteasome inhibitor MG-132 activated the JNK pathway, but this activation led to the induction of the anti-apoptotic protein BAG3. nih.gov In this specific cellular environment, the JNK pathway appeared to initiate a protective response against proteasome inhibition. nih.gov Consequently, when the JNK pathway was blocked using a specific inhibitor (SP600125), the apoptotic effects of MG-132 were significantly enhanced, highlighting the complex and sometimes contradictory roles of JNK signaling in response to proteasome stress. nih.gov

The following table summarizes key research findings on the activation of the JNK pathway by various proteasome inhibitors in different cellular models.

Table 1: Research Findings on Proteasome Inhibitor-Mediated JNK Pathway Activation

Proteasome Inhibitor Cell Line Model Key Findings Reference
MG-132 Kidney Cancer Cells (A498, Caki1, Caki2) Activated the JNK pathway, which in turn mediated the induction of the anti-apoptotic protein BAG3. nih.gov
MG-132 Head and Neck Squamous Carcinoma (FaDu/T) Caused a time-dependent activation of the JNK signaling pathway, demonstrated by increased protein levels of p-JNK and p-c-Jun. spandidos-publications.com
MG-132 Human Pulmonary Epithelial Cells (A549) Stimulated JNK phosphorylation, leading to the activation of the transcription factor AP-1 and subsequent gene expression. atsjournals.org
Bortezomib (PS-341) Multiple Myeloma (MM) Cells Induced a dual apoptotic signaling cascade involving JNK activation and a Fas/caspase-8-dependent pathway. pnas.org
Bortezomib Multiple Myeloma (MM) Cells Increased JNK activity, which enhanced death receptor signaling and caspase-8 activation, contributing to apoptosis. nih.gov
Carfilzomib Multiple Myeloma (MM) Cells Induced programmed cell death that was associated with the activation of the JNK pathway. nih.gov

| Oprozomib | Multiple Myeloma (MM) Cell Lines | Demonstrated the ability to activate the JNK signaling pathway, contributing to its pro-apoptotic activity. | nih.gov |

Preclinical Efficacy and Biological Effects of Proteasome Inhibitor Ix

In vitro Studies with Proteasome Inhibitor IX in Cellular Models

Growth Inhibition Assays in Cancer Cell Lines

Research has shown that Proteasome Inhibitor IX is an effective agent against the growth of human colorectal carcinoma cells. medchemexpress.com In HCT116 cells expressing wild-type p53 (p53+/+), PI-IX demonstrates growth inhibitory activity with a half-maximal inhibitory concentration (IC50) of 1.49 μM. medchemexpress.com Further studies using a colony formation assay revealed an even more potent activity in these p53+/+ cells, with an IC50 value of 0.6 μM. medchemexpress.com

The p53 status of the cancer cells appears to influence the efficacy of PI-IX. At a concentration of 1 μM, a 14-day treatment with PI-IX resulted in a significant loss of cell survival. Specifically, cell survival was reduced by approximately 70% in HCT116 p53+/+ cells, whereas the reduction was only about 20% in HCT116 p53-/- cells, which lack functional p53. medchemexpress.com This suggests that the cytotoxic effects of Proteasome Inhibitor IX may be, at least in part, mediated through a p53-dependent pathway.

Table 1: Growth Inhibition of HCT116 Cells by Proteasome Inhibitor IX

Cell Line Assay Metric Value
HCT116 p53+/+ Growth Inhibition IC50 1.49 μM medchemexpress.com
HCT116 p53+/+ Colony Formation IC50 0.6 μM medchemexpress.com
HCT116 p53+/+ Cell Survival (1 μM) % Reduction ~70% medchemexpress.com
HCT116 p53-/- Cell Survival (1 μM) % Reduction ~20% medchemexpress.com

Apoptosis Induction Quantification (e.g., Annexin V Staining)

Proteasome Inhibitor IX has been shown to induce apoptosis, or programmed cell death, in cancer cells. The externalization of phosphatidylserine, an early marker of apoptosis, can be detected using Annexin V staining. nih.govspandidos-publications.commdpi.com

In studies involving HCT116 p53+/+ cells, treatment with 1 μM of Proteasome Inhibitor IX led to a time-dependent increase in apoptosis. medchemexpress.com After 48 hours of incubation, 28% of the cells were positive for Annexin V staining. medchemexpress.com This percentage of apoptotic cells dramatically increased to 76% after 72 hours of treatment, indicating a potent induction of the apoptotic cascade. medchemexpress.com

Assessment of Ubiquitinated Protein Accumulation in Whole Cells

The primary mechanism of action for proteasome inhibitors is the blockage of the proteasome's protein degradation function. ahajournals.org This leads to the accumulation of proteins that are tagged with ubiquitin for destruction. ahajournals.orgrsc.org This buildup of ubiquitinated proteins, particularly misfolded or regulatory proteins, disrupts cellular homeostasis and can trigger apoptosis. ahajournals.orgnih.gov

Treatment of cells with Proteasome Inhibitor IX inhibits the chymotrypsin-like activity of the 20S proteasome. medchemexpress.com This inhibition leads to a significant accumulation of ubiquitinated proteins within the whole cell. medchemexpress.com Among the proteins that accumulate is the tumor suppressor protein p53, which is a known substrate of the ubiquitin-proteasome system. medchemexpress.commdpi.com The stabilization and accumulation of p53 can, in turn, contribute to the induction of apoptosis. mdpi.comtandfonline.com

Comparative Analysis with Other Proteasome Inhibitors

Proteasome Inhibitor IX belongs to a class of compounds that target the proteasome, which includes well-known inhibitors like Bortezomib (B1684674) (a dipeptide boronic acid) and MG-132 (a peptide aldehyde). nih.govspandidos-publications.com These inhibitors vary in their chemical structure, reversibility, and specificity for the different catalytic subunits of the proteasome (β1, β2, and β5). mdpi.comnih.gov

Bortezomib (PS-341, Velcade®) : The first proteasome inhibitor approved for clinical use, Bortezomib, reversibly binds to the 26S proteasome, primarily inhibiting the chymotrypsin-like (CT-L) activity associated with the β5 subunit, and to a lesser extent, the caspase-like (C-L) activity of the β1 subunit. mdpi.comnih.govashpublications.org Its inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis. tandfonline.comnih.gov

MG-132 : This peptide aldehyde is a reversible inhibitor that also primarily targets the chymotrypsin-like activity of the proteasome. spandidos-publications.comashpublications.org Like other proteasome inhibitors, MG-132 treatment results in the accumulation of ubiquitinated proteins, induction of p53, and apoptosis. nih.govahajournals.org It is widely used as a research tool to study the ubiquitin-proteasome pathway. ahajournals.orgpnas.org

Carfilzomib (B1684676) and ONX 0912 (Oprozomib) : These are epoxyketone-based proteasome inhibitors. ashpublications.org Carfilzomib and the orally bioactive compound ONX 0912 predominantly and irreversibly inhibit the chymotrypsin-like activity of the proteasome, leading to anti-tumor activity. ashpublications.orgnih.gov

Proteasome Inhibitor IX, a chalcone (B49325) derivative, inhibits the chymotrypsin-like activity of the 20S proteasome with an IC50 of approximately 1 μM. medchemexpress.com Its effects, such as inducing p53-dependent growth inhibition and accumulation of ubiquitinated proteins, are consistent with the general mechanism of action observed for other proteasome inhibitors like Bortezomib and MG-132. medchemexpress.comtandfonline.comnih.gov

In vivo Investigations of Proteasome Inhibitor Activity (General Context for PI IX Research)

In vivo studies using various proteasome inhibitors have demonstrated their therapeutic potential in animal models. These investigations provide a crucial context for the potential future in vivo evaluation of Proteasome Inhibitor IX.

Generally, in vivo studies with proteasome inhibitors like Bortezomib, MG-132, and ONX 0912 have shown significant anti-tumor efficacy in xenograft models of various cancers, including multiple myeloma and osteosarcoma. mdpi.comashpublications.org The administration of these inhibitors in animal models has been shown to inhibit tumor growth, prolong survival, and induce apoptosis within the tumor tissue. ashpublications.orgasm.org For instance, treatment with the proteasome inhibitor PS-341 (Bortezomib) in a murine model confirmed the inhibition of the cellular proteasome in pulmonary tissue, as evidenced by an increase in ubiquitinated proteins. asm.org Similarly, in vivo studies with ONX 0912 showed it was well-tolerated and significantly reduced tumor progression in human multiple myeloma xenograft mouse models. ashpublications.org These studies often confirm the mechanisms observed in vitro, such as the accumulation of ubiquitinated proteins and induction of apoptosis within the tumor microenvironment. ashpublications.org Such preclinical in vivo data are essential for establishing the rationale for clinical trials of new proteasome inhibitors. nih.govpnas.org

Table 2: Compound Names

Compound Name
Annexin V
Bortezomib
Carfilzomib
MG-132
ONX 0912 (Oprozomib)
p53
Proteasome Inhibitor IX (AM114)

Animal Xenograft Models for Tumor Growth Inhibition

While multiple sources describe Proteasome Inhibitor IX (AM114) as having potent anticancer activity based on cellular studies, detailed results from in vivo animal xenograft models are not extensively reported in the available literature. nih.govscispace.comnih.gov Studies provide a strong rationale for its development based on in vitro potency, but specific quantitative data on tumor volume reduction or growth inhibition percentages in animal models treated with Proteasome Inhibitor IX are not specified in the reviewed research. nih.govresearchgate.net

Evaluation of Survival Outcomes

There is no specific information available in the reviewed literature regarding the evaluation of survival outcomes in animal models following treatment with Proteasome Inhibitor IX. Preclinical studies cited focus primarily on the compound's mechanistic action and cytotoxic effects in cell culture models. nih.govresearchgate.net

Analysis of Molecular and Cellular Markers in Tumor Tissues

The primary research on Proteasome Inhibitor IX (AM114) has been conducted using human colon carcinoma HCT116 cells, which express wild-type p53. These in vitro studies provide significant insight into the molecular and cellular consequences of its activity.

The cytotoxic effects of AM114 are linked to its ability to inhibit the chymotrypsin-like activity of the 20S proteasome. nih.govmdpi.com This inhibition leads to the accumulation of ubiquitinated proteins within the cell, most notably the tumor suppressor protein p53. medchemexpress.comnih.gov The buildup of p53 is accompanied by an increase in the p21 protein, a key regulator of cell cycle arrest. nih.govmdpi.com This mechanism suggests that AM114's anticancer effect is, at least in part, mediated through the activation of the p53 pathway. nih.gov

Further cellular analysis demonstrates that treatment with AM114 induces apoptosis, or programmed cell death. nih.gov In HCT116 p53+/+ cells, incubation with 1 µM of AM114 resulted in a time-dependent increase in cell death, with 76% of cells staining positive for Annexin V after 72 hours, a key marker for apoptosis. medchemexpress.com The compound was found to be preferentially toxic to cells expressing wild-type p53 compared to p53-null cells. nih.govresearchgate.net

In Vitro Cytotoxicity of Proteasome Inhibitor IX (AM114)

This table summarizes the half-maximal inhibitory concentration (IC50) values of AM114 in HCT116 human colon carcinoma cells.

Assay TypeCell LineIC50 Value (µM)Reference
MTT AssayHCT116 p53+/+1.49 medchemexpress.com
Colony Formation AssayHCT116 p53+/+0.6 medchemexpress.comnih.gov

Apoptosis Induction by Proteasome Inhibitor IX (AM114)

This table shows the percentage of apoptotic cells (Annexin V positive) in HCT116 p53+/+ cultures following treatment with 1 µM AM114.

Treatment DurationAnnexin V Positive Cells (%)Reference
48 hours28% medchemexpress.com
72 hours76% medchemexpress.com

Exploration of Proteasome Inhibitors in Non-Oncological Disease Models (General Context)

The therapeutic application of proteasome inhibitors is being explored in a variety of non-oncological diseases, extending beyond their established role in cancer treatment. targetmol.com The ubiquitin-proteasome system is fundamental to cellular protein homeostasis, and its dysregulation is implicated in numerous pathologies. seedmedicalpublishers.com

Preclinical and clinical studies are investigating proteasome inhibitors for inflammatory and autoimmune disorders. mdpi.comjci.org By inhibiting the proteasome, these agents can modulate the NF-κB signaling pathway, which is crucial for the production of inflammatory cytokines. mdpi.com This has led to research into their use for conditions such as antibody-mediated allograft rejection, graft-versus-host disease, and autoimmune cytopenias. nih.gov Furthermore, the potential of proteasome inhibitors is being assessed in models of neurodegenerative diseases, where the accumulation of misfolded proteins is a key pathological feature. targetmol.com There is also emerging research into their utility for treating parasitic and other infectious diseases. targetmol.commdpi.com

Mechanisms of Resistance to Proteasome Inhibitors and Strategies for Overcoming Them

Cell-Autonomous Resistance Mechanisms

Cell-autonomous resistance arises from genetic and adaptive changes within the cancer cell that directly counteract the effects of proteasome inhibitors. nih.govomicsdi.org These mechanisms include mutations in the genes encoding proteasome subunits, changes in the expression levels of these subunits, activation of stress response pathways, and alterations in cell cycle and survival signaling. researchgate.netresearchgate.net

A primary mechanism of acquired resistance to proteasome inhibitors involves mutations in the genes that code for the proteasome's catalytic subunits. frontiersin.orgwjgnet.com The most frequently mutated gene is PSMB5, which encodes the β5 subunit, the primary target of many proteasome inhibitors, including bortezomib (B1684674). researchgate.netwjgnet.comashpublications.org

Mutations in PSMB5 can alter the structure of the bortezomib-binding pocket, reducing the inhibitor's ability to bind effectively. frontiersin.orgashpublications.org For instance, a specific mutation leading to an Alanine to Threonine substitution at position 49 (Ala49Thr) within the β5 subunit has been identified in bortezomib-resistant cells. ashpublications.org This structural change diminishes the affinity of the proteasome for the inhibitor, thereby decreasing its inhibitory effect. researchgate.net Functional studies have confirmed that such mutations impair the binding of bortezomib to the 20S proteasome, conferring varying degrees of resistance. wjgnet.com While these mutations are a well-documented mechanism of resistance in laboratory cell lines, their prevalence in patients who have developed resistance is still under investigation. wjgnet.comaacrjournals.org

Gene Mutation Effect on Proteasome Inhibitor Binding Reference
PSMB5Ala49ThrReduces affinity for bortezomib ashpublications.org
PSMB5VariousImpairs binding to the proteasome wjgnet.com

Studies have shown that bortezomib-resistant cell lines can exhibit a significant increase in the protein levels of the β5 subunit. frontiersin.org This upregulation can be a result of gene amplification or increased transcription. The increased number of proteasome targets effectively dilutes the inhibitor, requiring higher concentrations to achieve the same level of proteasome inhibition and subsequent cell death. oup.com

Furthermore, alterations in the composition of the proteasome complex itself can contribute to resistance. This can involve changes in the assembly of the 20S catalytic core or the 19S regulatory particle. oaepublish.com For example, reduced expression of certain 19S regulatory subunits has been linked to intrinsic resistance to bortezomib. nih.govoaepublish.com These changes can affect the recognition and processing of ubiquitinated proteins, potentially allowing cancer cells to bypass the need for the specific proteasome activity that is being inhibited. ashpublications.org

Mechanism Description Consequence Reference
Overexpression of β5 subunitIncreased production of the primary target of many proteasome inhibitors.Higher proteasome activity, requiring more inhibitor for effect. frontiersin.orgoup.com
Altered proteasome compositionChanges in the assembly of the 20S and 19S proteasome subunits.Potential to bypass the inhibited proteasome pathway. nih.govoaepublish.com

Cancer cells can adapt to the stress induced by proteasome inhibition by activating various cellular stress response pathways. frontiersin.orgnih.gov This is a crucial survival mechanism that allows them to tolerate the accumulation of damaged and misfolded proteins that would otherwise trigger apoptosis (programmed cell death). mdpi.comnih.gov

One of the key adaptive responses is the upregulation of heat shock proteins (HSPs). aacrjournals.org HSPs are molecular chaperones that help to refold misfolded proteins and prevent their aggregation. aacrjournals.orgarvojournals.org When proteasome activity is inhibited, the cell experiences an accumulation of unfolded proteins, triggering the heat shock response. aacrjournals.org

Several HSPs, including HSP70 and HSP27, are often overexpressed in proteasome inhibitor-resistant cells. frontiersin.orgashpublications.org HSP70, in particular, has strong anti-apoptotic properties and can counteract the pro-death signals initiated by proteasome inhibition. ashpublications.org The induction of HSPs can be seen as a compensatory mechanism that helps the cell manage proteotoxic stress and survive the effects of the drug. aacrjournals.org Therefore, the upregulation of HSPs represents a significant mechanism of resistance. mdpi.com

The endoplasmic reticulum (ER) is a cellular organelle responsible for the folding and modification of a large portion of the cell's proteins. ahajournals.org Inhibition of the proteasome leads to the accumulation of misfolded proteins in the ER, a condition known as ER stress. frontiersin.orgtandfonline.com This, in turn, activates a signaling network called the unfolded protein response (UPR). ahajournals.orgpnas.org

The UPR is initially a pro-survival response aimed at restoring normal ER function by reducing protein synthesis and increasing the production of chaperones to help with protein folding. ahajournals.orgmp.pl However, if the ER stress is too severe or prolonged, the UPR can switch to a pro-apoptotic program, leading to cell death. mp.pl

Resistant cells can develop mechanisms to mitigate ER stress and suppress the pro-apoptotic arms of the UPR. mp.pl This can involve enhancing the capacity of the ER to fold proteins or activating pathways that alleviate the stress. frontiersin.org For example, proteasome inhibitors have been shown to disrupt UPR signaling by preventing the proper splicing of XBP1 mRNA, a key transcription factor in the UPR pathway. pnas.orgnih.gov Cells that can overcome this disruption or find alternative ways to relieve ER stress may become resistant to proteasome inhibitors. nih.gov

Proteasome inhibitors exert their anti-cancer effects in part by modulating the levels of proteins that regulate the cell cycle and cell survival. mdpi.comnih.gov The proteasome is responsible for the degradation of key regulatory proteins, including cyclins, cyclin-dependent kinase inhibitors (CKIs), and pro- and anti-apoptotic proteins. nih.govaacrjournals.org

Inhibition of the proteasome can lead to the accumulation of CKIs like p21 and p27, which can cause the cell to arrest in its growth cycle. jcancer.org It can also stabilize the tumor suppressor protein p53, further promoting cell cycle arrest and apoptosis. researchgate.net Additionally, by preventing the degradation of the inhibitor of NF-κB (IκB), proteasome inhibitors block the pro-survival NF-κB signaling pathway. aacrjournals.orgnih.gov

However, cancer cells can develop resistance by altering these pathways. mdpi.comaacrjournals.org For example, mutations in the TP53 gene, which are common in many cancers, can render cells less sensitive to the pro-apoptotic effects of p53 accumulation. frontiersin.org Similarly, cells may find ways to activate pro-survival pathways that are independent of NF-κB, or they may upregulate anti-apoptotic proteins like those in the Bcl-2 family, thereby counteracting the death signals induced by the proteasome inhibitor. researchgate.netbiorxiv.org

Adaptive Stress Response Pathways

Heat Shock Protein Upregulation (e.g., HSP70)

Microenvironment-Mediated Resistance Mechanisms

The tumor microenvironment plays a critical role in the development of resistance to proteasome inhibitors. This form of resistance, often termed de novo drug resistance, is not caused by genetic changes within the cancer cell itself but rather by protective signals from the surrounding cellular and non-cellular components. nih.gov The interplay between malignant cells and the bone marrow microenvironment (BMME) activates signaling pathways that lead to drug resistance, which can be broadly categorized into soluble factor-mediated resistance and cell adhesion-mediated resistance. nih.gov

Bone marrow stromal cells (BMSCs) are key components of the microenvironment known to support cancer progression and resistance to chemotherapy, including proteasome inhibitors. nih.gov Malignant cells rely on interactions with elements of the surrounding microenvironment, including BMSCs, which contribute to a symbiotic cycle that maintains a tumor-promoting environment. nih.gov This interaction is mediated through both direct cell-to-cell contact and the secretion of a variety of soluble factors such as cytokines, chemokines, and growth factors. nih.govnih.govnih.gov

Research has shown that BMSCs derived from multiple myeloma (MM) patients are uniquely capable of activating bortezomib-resistant NF-κB activity in myeloma cells through the secretion of soluble proteins. nih.gov This is significant because NF-κB is known to promote myeloma cell survival and confer resistance to drugs. nih.govfrontiersin.org A number of specific soluble factors have been implicated in this process. Cytokines such as interleukin-6 (IL-6), insulin-like growth factor 1 (IGF-1), and tumor necrosis factor α (TNF-α) are known to affect interactions between BMSCs and myeloma cells. frontiersin.org The concentration of factors like TNFα, IL-1β, IL-6, and IL-8 is increased in MM patients compared to healthy individuals. frontiersin.org Studies have found that bortezomib-resistant MM cells are associated with higher amounts of IL-8. frontiersin.org The secretion of these factors can upregulate anti-apoptotic proteins, augmenting the survival and drug resistance of the cancer cells. bohrium.com

Soluble FactorPrimary Source in MicroenvironmentEffect on Cancer CellsReferences
Interleukin-6 (IL-6)Bone Marrow Stromal Cells (BMSCs), Cancer-Associated Fibroblasts (CAFs)Promotes proliferation, survival, and drug resistance; its suppression can enhance proteasome inhibitor cytotoxicity. frontiersin.orgfrontiersin.orgnih.gov
Interleukin-8 (IL-8)BMSCs from MM patientsContributes to BMSC-induced NF-κB activity, which is linked to bortezomib resistance. nih.govfrontiersin.orgnih.gov
Insulin-like Growth Factor-1 (IGF-1)BMSCsPromotes MM cell proliferation and resistance to conventional chemotherapeutic agents. nih.govfrontiersin.orgfrontiersin.org
Tumor Necrosis Factor α (TNF-α)BMSCsContributes to a myeloma-promoting microenvironment and resistance to therapies. nih.govfrontiersin.org
Transforming Growth Factor β (TGFβ)Cancer-Associated Fibroblasts (CAFs)Mediates bortezomib-induced autophagy, protecting cancer cells. frontiersin.orgnih.gov

Hypoxia, or low oxygen tension, is a common feature of the bone marrow microenvironment in hematologic tumors and plays a major role in the induction of drug resistance. bohrium.comhaematologica.orgresearchgate.net The cellular response to hypoxia is primarily mediated by the transcription factor hypoxia-inducible factor-1 (HIF-1). aacrjournals.org HIF-1 is a heterodimer composed of a constitutively expressed HIF-1β subunit and an oxygen-regulated HIF-1α subunit. aacrjournals.orgmdpi.com

Under normal oxygen conditions (normoxia), the HIF-1α subunit is rapidly targeted for degradation by the ubiquitin-proteasome system. aacrjournals.orgaacrjournals.org However, under hypoxic conditions, HIF-1α is stabilized, allowing it to form an active complex with HIF-1β that drives the transcription of genes involved in processes like angiogenesis, glycolysis, and cell survival, which can contribute to chemoresistance. aacrjournals.orgmdpi.comahajournals.org

Role of Bone Marrow Stromal Cells and Soluble Factors

Research Strategies to Mitigate or Bypass Resistance

To counteract the development of resistance, a primary research strategy involves the use of proteasome inhibitors in combination with other therapeutic agents. The goal of these combinations is to create synergistic effects, where the combined anti-cancer activity is greater than the sum of the individual agents, thereby overcoming resistance mechanisms. mdpi.comaacrjournals.org

Preclinical and clinical studies have demonstrated that proteasome inhibitors can synergize with conventional DNA-damaging chemotherapeutics and can re-sensitize chemoresistant cancer cells. mdpi.comaacrjournals.org The proposed mechanism for this synergy involves the inhibition of DNA damage repair pathways by the proteasome inhibitor, thus enhancing the cytotoxic effects of the chemotherapeutic agent. aacrjournals.orgaacrjournals.org

For instance, the combination of proteasome inhibitors with the alkylating agent melphalan (B128) has shown synergistic effects in preclinical models and promising efficacy in clinical trials for multiple myeloma. aacrjournals.orgbloodresearch.or.kr A phase I/II trial combining bortezomib with high-dose melphalan found the regimen to be safe and effective, with pharmacodynamic studies showing maximal plasma cell apoptosis when bortezomib was administered after melphalan. aacrjournals.orgnih.gov Similarly, proteasome inhibitors have been shown to enhance the antitumor efficacy of anthracyclines like doxorubicin (B1662922). ashpublications.org Subtoxic concentrations of bortezomib were able to sensitize chemotherapy-resistant myeloma cell lines to doxorubicin and melphalan. aacrjournals.org This has led to the clinical investigation of regimens such as bortezomib, doxorubicin, and dexamethasone (B1670325) (PAD), which has shown efficacy as a front-line treatment for high-risk multiple myeloma. ashpublications.org

Proteasome InhibitorConventional ChemotherapeuticStudy Type / Cancer ModelKey Research FindingReferences
BortezomibMelphalanClinical Trial (Phase I/II)Combination was safe and effective; greater plasma cell apoptosis observed with a specific sequence of administration. aacrjournals.orgnih.gov
BortezomibDoxorubicinPreclinical / Clinical (Phase II)Synergistic cytotoxicity; combination (PAD regimen) showed high efficacy in high-risk multiple myeloma. aacrjournals.orgashpublications.org
Carfilzomib (B1684676)DoxorubicinPreclinical (Breast Cancer Cells)Carfilzomib enhanced doxorubicin-induced cytotoxicity and apoptosis. oncotarget.com
Bortezomib / b-AP15Cisplatin, Gemcitabine, VinorelbinePreclinical (Lung Cancer Cells)Combinations showed synergistic effects in at least one of the tested cell lines. d-nb.info
Ixazomib (B1672701)Gemcitabine and DoxorubicinClinical Trial (Phase II)Combination is being evaluated for SMARCB1-deficient kidney malignancies based on rationale of targeting proteostasis. researchgate.net

The combination of proteasome inhibitors with immunomodulatory drugs (IMiDs), such as lenalidomide (B1683929) and pomalidomide (B1683931), has become a cornerstone of therapy for multiple myeloma. mdpi.comresearchgate.net These combinations are highly effective, and even patients who have developed resistance to one class of drug may respond to the combination. mdpi.com

Numerous studies have demonstrated the synergistic anti-myeloma activity of these combinations. The combination of the novel proteasome inhibitor marizomib (B1676077) with pomalidomide was shown to induce synergistic apoptosis in MM cells, inhibit cell migration, and overcome the protective effects of the bone marrow microenvironment. nih.govnih.gov Similarly, combining the proteasome inhibitor NPI-0052 with lenalidomide also resulted in synergistic anti-MM activity both in vitro and in vivo. nih.gov

Large-scale clinical trials have validated these preclinical findings. The TOURMALINE-MM1 phase 3 trial showed that adding the oral proteasome inhibitor ixazomib to a regimen of lenalidomide and dexamethasone significantly improved progression-free survival in patients with relapsed or refractory multiple myeloma compared to lenalidomide and dexamethasone alone. htct.com.br The ASPIRE phase 3 trial demonstrated a similar benefit, where the addition of carfilzomib to lenalidomide and dexamethasone resulted in a significantly longer period of progression-free survival for patients with relapsed multiple myeloma. multiplemyelomahub.comcancer.gov

Proteasome InhibitorImmunomodulatory DrugStudy Name / TypeKey Research FindingReferences
CarfilzomibLenalidomideASPIRE (Phase 3 Clinical Trial)The three-drug combination significantly improved median progression-free survival (26.3 months vs. 17.6 months). multiplemyelomahub.comcancer.gov
IxazomibLenalidomideTOURMALINE-MM1 (Phase 3 Clinical Trial)The addition of ixazomib led to a median progression-free survival of 20.6 months versus 14.7 months for placebo. htct.com.br
MarizomibPomalidomidePreclinical / In vivoCombination induced synergistic anti-MM activity, overcame microenvironment protection, and prolonged survival in xenograft models. nih.govnih.gov
NPI-0052LenalidomidePreclinical / In vivoDemonstrated synergistic anti-MM activity in vitro and inhibited tumor growth and prolonged survival in animal models. nih.gov
BortezomibLenalidomidePhase III Clinical TrialThe VRD regimen (bortezomib, lenalidomide, dexamethasone) improved progression-free and overall survival in newly diagnosed patients. mdpi.com

Synergistic Combinations with Other Therapeutic Agents

Histone Deacetylase Inhibitors

The combination of proteasome inhibitors with histone deacetylase (HDAC) inhibitors represents a promising strategy to overcome drug resistance. acs.orgnih.govnih.gov HDAC inhibitors can induce synergistic cytotoxicity with proteasome inhibitors by simultaneously blocking two major protein degradation pathways: the ubiquitin-proteasome system and the aggresome pathway. nih.govdovepress.com

When the proteasome is inhibited, polyubiquitinated proteins accumulate and form aggresomes. This process is dependent on the interaction of HDAC6 with the tubulin and dynein complex. dovepress.com Inhibition of HDAC6 leads to the hyperacetylation of tubulin and a subsequent buildup of polyubiquitinated proteins, ultimately triggering apoptosis. dovepress.com

Preclinical studies have demonstrated that the combination of HDAC inhibitors with proteasome inhibitors, such as bortezomib, PR-171 (carfilzomib), and NPI-0052 (salinosporamide A), leads to enhanced cell death in leukemia and multiple myeloma cells. nih.govresearchgate.net For instance, the dual inhibition of the proteasome and HDACs has been shown to be more effective than single-agent therapy in inducing apoptosis in cancer cells. nih.gov

One notable development in this area is the creation of dual HDAC-proteasome inhibitors. RTS-V5 is the first-in-class dual-target ligand that inhibits both HDACs and the proteasome. acs.orgnih.gov This compound has demonstrated potent and selective anticancer activity in leukemia and multiple myeloma cell lines, including those resistant to conventional therapies. nih.gov

Table 1: Effects of Combining Proteasome Inhibitors with Histone Deacetylase Inhibitors

Combination Strategy Mechanism of Action Observed Effects in Preclinical Models
Proteasome Inhibitor + HDAC Inhibitor Dual blockade of proteasomal and aggresomal protein degradation pathways. dovepress.com Synergistic increase in cytotoxicity in myeloma cell lines. nih.gov
Bortezomib + HDAC Inhibitor Inhibition of proteasome and subsequent accumulation of polyubiquitinated proteins, enhanced by HDAC inhibition. dovepress.com Increased apoptosis in leukemia and multiple myeloma cells. researchgate.net
Targeted Therapy Agents

The combination of proteasome inhibitors with other targeted therapy agents is another effective strategy to combat resistance. researchgate.net Targeted therapies are designed to interfere with specific molecules involved in cancer cell growth and survival.

For instance, the development of immunoproteasome-specific inhibitors offers a novel approach. The immunoproteasome is a variant of the proteasome found predominantly in hematopoietic cells. ashpublications.org Specific inhibition of the immunoproteasome could provide anti-myeloma activity with potentially less toxicity than non-specific proteasome inhibitors. ashpublications.org IPSI-001 is a potent and selective immunoproteasome inhibitor that has been shown to overcome resistance to conventional drugs, including bortezomib. ashpublications.org

Furthermore, targeting pathways that contribute to drug resistance, such as the NF-κB pathway, can restore sensitivity to proteasome inhibitors. frontiersin.orgaacrjournals.org For example, bortezomib treatment has been shown to inhibit the NF-κB pathway, which is crucial for the survival of several cancer cell types. researchgate.net

Table 2: Targeted Therapy Agents in Combination with Proteasome Inhibitors

Targeted Agent Class Example Agent Mechanism of Action Relevance to Proteasome Inhibitor Resistance
Immunoproteasome-Specific Inhibitors IPSI-001 Preferentially targets the β1i subunit of the immunoproteasome. ashpublications.org Overcomes resistance to conventional proteasome inhibitors like bortezomib in myeloma models. ashpublications.org

Development of Novel Proteasome Inhibitors with Distinct Profiles

The development of new proteasome inhibitors with different chemical structures and mechanisms of action is a key strategy to overcome resistance to first-generation drugs like bortezomib. oup.comnumberanalytics.com These next-generation inhibitors aim to have improved efficacy, better toxicity profiles, and the ability to circumvent existing resistance mechanisms. numberanalytics.comscispace.com

Several novel proteasome inhibitors are in various stages of development. numberanalytics.com These include agents with different pharmacodynamic and pharmacokinetic properties, such as irreversible inhibitors and orally available formulations. oup.comscispace.com

Irreversible Inhibitors: Carfilzomib, an epoxyketone-based irreversible proteasome inhibitor, demonstrates more sustained proteasome inhibition compared to the reversible inhibitor bortezomib. oup.com This sustained action may help overcome certain forms of resistance.

Oral Proteasome Inhibitors: Ixazomib is the first orally administered proteasome inhibitor, offering convenience and the potential for more flexible dosing regimens. numberanalytics.comhealthtree.org

Distinct Selectivity Profiles: Some novel inhibitors are designed to target different catalytic subunits of the proteasome or to have non-peptidic structures, which may lead to different activity profiles and overcome cross-resistance. scispace.comashpublications.org For example, NPI-0052 inhibits the chymotrypsin-like and trypsin-like activities of the proteasome at different concentrations than bortezomib. ashpublications.org

Table 3: Profiles of Novel Proteasome Inhibitors

Inhibitor Class Mechanism of Action Key Features
Carfilzomib Tetrapeptide epoxyketone Irreversible inhibitor of the chymotrypsin-like activity of the proteasome. oup.com More sustained proteasome inhibition compared to bortezomib. oup.com
Ixazomib Boronic acid derivative Reversible inhibitor of the chymotrypsin-like activity of the proteasome. healthtree.orgnih.gov First orally available proteasome inhibitor. numberanalytics.comhealthtree.org
NPI-0052 Non-peptide Inhibits chymotrypsin-like and trypsin-like activities. ashpublications.org Distinct proteasome activity profile compared to bortezomib. ashpublications.org

Targeting Upstream or Downstream Components of the UPS

Targeting components of the ubiquitin-proteasome system (UPS) other than the proteasome itself is an emerging strategy to overcome resistance. nih.govmdpi.commdpi.com The UPS is a complex pathway involving a cascade of enzymes (E1, E2, and E3) that tag proteins with ubiquitin for degradation by the proteasome. nih.govresearchgate.net

Inhibiting upstream components of the UPS, such as ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), or ubiquitin ligases (E3), could offer more specificity and potentially less toxicity than broad proteasome inhibition. mdpi.comseedmedicalpublishers.comjci.org

E1 Inhibitors: Compounds like PYR-41 have been identified as inhibitors of the E1 enzyme UBA1. nih.gov

E3 Ligase Modulators: The development of agents that modulate the activity of specific E3 ligases is an active area of research. mdpi.com

Deubiquitinase (DUB) Inhibitors: DUBs remove ubiquitin from proteins, counteracting the degradation process. Inhibiting DUBs such as USP7 can enhance the degradation of oncoproteins. nih.govjci.org For example, the small molecule inhibitor p5091 targets USP7. nih.govjci.org

NEDD8-Activating Enzyme (NAE) Inhibitors: NAE is crucial for the activity of a subtype of ubiquitin ligases. NAE inhibitors like MLN4924 have shown synergistic effects with proteasome inhibitors. mdpi.com

Targeting downstream effectors that are activated in response to proteasome inhibition is another approach. For instance, the accumulation of misfolded proteins due to proteasome inhibition triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, which can be exploited therapeutically. frontiersin.org

Table 4: Targeting Components of the Ubiquitin-Proteasome System

Target Class of Inhibitor Example Compound Mechanism and Rationale
Ubiquitin-Activating Enzyme (E1) E1 Inhibitor PYR-41 Inhibits the initial step of ubiquitination. nih.gov
Deubiquitinating Enzyme (DUB) DUB Inhibitor p5091 (targets USP7) Prevents the removal of ubiquitin, promoting protein degradation. nih.govjci.org
NEDD8-Activating Enzyme (NAE) NAE Inhibitor MLN4924 (pevonedistat) Controls the activity of cullin-RING ubiquitin ligases. mdpi.com

Research Methodologies and Experimental Approaches for Proteasome Inhibitor Studies

In vitro Cellular Assays

In vitro cellular assays are fundamental in the initial characterization of a proteasome inhibitor's activity. These assays, conducted on cultured cancer cell lines, provide crucial data on the compound's effects on cell growth, survival, and the specific molecular pathways it modulates.

A primary step in evaluating a potential anti-cancer agent is to determine its effect on the growth and viability of cancer cells. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 assays are colorimetric methods used to quantify metabolically active cells, thus providing a measure of cell viability. mdpi.com The Cell Counting Kit-8 (CCK-8) is another similar tool used for this purpose. nih.govspandidos-publications.com

For instance, studies have shown that proteasome inhibitors can significantly reduce the viability of various cancer cell lines in a dose- and time-dependent manner. nih.govnih.gov The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter derived from these assays. mdpi.commdpi.com For example, the IC50 of the proteasome inhibitor CEP-18770 was determined in medulloblastoma cell lines. mdpi.com Similarly, the IC50 values for MG-132, Carfilzomib (B1684676), and NPI-0052 have also been established in these cells. mdpi.com The effect of proteasome inhibitors on cell proliferation can also be assessed by measuring the incorporation of BrdU (bromodeoxyuridine), a synthetic nucleoside that is an analogue of thymidine, into the DNA of proliferating cells. researchgate.net

Table 1: Examples of Cell Viability/Proliferation Assays in Proteasome Inhibitor Research

Assay Type Principle Application Example Finding
MTT Assay Colorimetric assay measuring metabolic activity. Determining the IC50 of MG-132 in C6 glioma cells. nih.gov MG-132 inhibited C6 glioma cell proliferation in a time- and dose-dependent manner. nih.gov
WST-1 Assay Colorimetric assay to quantify cell viability. mdpi.com Assessing the effect of MG-132 on ovarian cancer cell viability. mdpi.com MG-132 reduced the viability of ovarian cancer cells in a dose-dependent fashion. mdpi.com
CellTiter-Glo Luminescent cell viability assay measuring ATP. Calculating the IC50 of CEP-18770 in medulloblastoma cells. mdpi.com CEP-18770 reduced the viability of medulloblastoma cells in a concentration-dependent manner. mdpi.com

Proteasome inhibitors are known to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comashpublications.org Several methods are employed to detect and quantify this process. Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. It is frequently used with specific fluorescent probes to identify apoptotic cells.

One common method involves staining cells with Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells. mdpi.comspandidos-publications.com The analysis of the sub-G1 population by flow cytometry is another method to quantify apoptotic cells, as DNA fragmentation during apoptosis leads to a population of cells with less than G1 DNA content. iiarjournals.org

Morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, can be observed using fluorescence microscopy after staining with dyes like Hoechst 33342. arvojournals.org The TUNEL (TdT-dUTP Nick-End Labeling) assay is another technique that detects DNA fragmentation by labeling the terminal end of nucleic acids. spandidos-publications.comarvojournals.org

To confirm that a compound directly targets the proteasome, enzymatic activity assays are performed. The proteasome contains multiple catalytic subunits with distinct proteolytic activities, primarily chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing). pnas.org

These activities can be measured using fluorogenic peptide substrates that, when cleaved by a specific proteasome subunit, release a fluorescent molecule. For example, Suc-LLVY-AMC is a commonly used substrate to measure the chymotrypsin-like activity of the proteasome. nih.goviiarjournals.orgarvojournals.org Other substrates like Z-LLE-AMC and Boc-LRR-AMC are used to assess the caspase-like and trypsin-like activities, respectively. pnas.org The reduction in the cleavage of these substrates in the presence of an inhibitor provides a direct measure of its inhibitory effect on the specific proteasome subunit. arvojournals.org Cell-free 20S proteasome assay kits are also commercially available for this purpose. rsc.org

Western blotting is an indispensable technique to analyze the downstream molecular consequences of proteasome inhibition. By inhibiting the proteasome, the degradation of many cellular proteins is blocked, leading to their accumulation. researchgate.net A hallmark of proteasome inhibition is the accumulation of polyubiquitinated proteins, which can be detected by Western blotting using an anti-ubiquitin antibody. mdpi.comresearchgate.netahajournals.org

Furthermore, Western blotting is used to examine the levels of specific proteins that are substrates of the proteasome and are involved in cell cycle regulation and apoptosis. For example, proteasome inhibition leads to the stabilization and accumulation of cell cycle inhibitors like p21 and p27, and pro-apoptotic proteins such as Bax. nih.govashpublications.org Conversely, the levels of anti-apoptotic proteins like Bcl-2 and XIAP may be downregulated. nih.gov The activation of key signaling pathways, such as the JNK/c-Jun pathway and the NF-κB pathway, can also be assessed by examining the phosphorylation status or degradation of their components, like IκBα. nih.govashpublications.orgahajournals.org The cleavage of caspase-3 and PARP (Poly (ADP-ribose) polymerase) are also key markers of apoptosis that are frequently analyzed by Western blot. nih.govpnas.org

Table 2: Key Protein Markers Analyzed by Western Blotting in Proteasome Inhibitor Studies

Protein Marker Cellular Function Expected Change with Proteasome Inhibitor Reference
Polyubiquitinated proteins Proteins tagged for degradation Accumulation mdpi.comresearchgate.net
p21, p27 Cell cycle inhibitors Accumulation ashpublications.org
Bax Pro-apoptotic protein Upregulation/Accumulation nih.gov
Bcl-2, XIAP Anti-apoptotic proteins Downregulation nih.gov
IκBα Inhibitor of NF-κB Stabilization/Accumulation ashpublications.orgahajournals.org
Cleaved Caspase-3 Executioner caspase in apoptosis Increase nih.gov

Enzymatic Activity Assays for Proteasome Subunits

In vivo Preclinical Model Systems

To evaluate the therapeutic efficacy of a proteasome inhibitor in a more complex biological system, in vivo preclinical models are utilized. These animal models are crucial for assessing the anti-tumor activity of the compound in a living organism.

Xenograft models are the most common type of in vivo model used in cancer research. These models involve the transplantation of human cancer cells into immunocompromised mice, typically subcutaneously. The growth of the resulting tumors can then be monitored over time in response to treatment with the proteasome inhibitor. nih.gov The effect of the treatment is often assessed by measuring tumor volume and weight. plos.org

Orthotopic models involve implanting the human cancer cells into the corresponding organ in the mouse from which the cancer originated. nih.govcapes.gov.brashpublications.org These models are considered to be more clinically relevant as they more accurately mimic the tumor microenvironment and the metastatic spread of the disease. For example, in studies of multiple myeloma, an orthotopic model can be established by injecting myeloma cells directly into the bone marrow of mice. ashpublications.org Similarly, for neuroblastoma research, tumor cells can be injected into the hippocampus of nude mice. plos.org

In these in vivo studies, the efficacy of the proteasome inhibitor can be evaluated as a single agent or in combination with other anti-cancer therapies. nih.govplos.orgashpublications.org The survival of the animals is a key endpoint in these studies, providing a direct measure of the therapeutic benefit of the treatment. nih.govashpublications.org

Pharmacodynamic Assessment of Target Inhibition

The pharmacodynamic (PD) properties of proteasome inhibitors, such as Ixazomib (B1672701) (a type of Proteasome Inhibitor IX), are critical for understanding their biological activity and for guiding clinical development. PD assessments primarily focus on quantifying the degree and duration of proteasome inhibition in both blood and tumor tissues.

In clinical studies, Ixazomib has been shown to inhibit the 20S proteasome in whole blood in a dose-dependent manner. nih.gov This inhibition is rapid, with maximum effect observed shortly after administration, and the proteasome activity typically returns to pre-dose levels within 24 hours. nih.gov For instance, after intravenous administration, maximum proteasome inhibition was reached in about 5 minutes, while subcutaneous administration resulted in a longer time to maximum effect, around 120 minutes. mdpi.com Despite variations in plasma concentration of the drug, which can differ by as much as 800%, the resulting proteasome inhibition only varied by about 70%, indicating a disconnect between plasma levels and target inhibition. mdpi.com

A key biomarker used to assess the downstream effects of proteasome inhibition in tumors is the Activating Transcription Factor 3 (ATF-3), which is upregulated as part of the unfolded protein response. nih.gov In a phase I study, analysis of tumor biopsies taken before and after Ixazomib administration demonstrated a significant increase in ATF-3 levels, providing direct evidence of target engagement within the tumor. nih.gov However, these pharmacodynamic responses did not always translate into clinical efficacy in solid tumors. nih.gov

Comparative studies with other proteasome inhibitors, like bortezomib (B1684674), have provided further insights. For example, MLN9708, a related proteasome inhibitor, demonstrated an improved pharmacokinetic and pharmacodynamic profile compared to bortezomib, showing superior antitumor activity in preclinical models. semanticscholar.org This was attributed to its shorter proteasome dissociation half-life and better tissue distribution. semanticscholar.org Similarly, another novel inhibitor, NNU219, showed more selective and sustained proteasome inhibition compared to bortezomib in both in vitro and in vivo models. aging-us.com

The following table summarizes the key pharmacodynamic parameters of Ixazomib from clinical studies:

ParameterObservationSource
Target 20S Proteasome (β5 chymotrypsin-like site) nih.gov
Effect Dose-dependent inhibition nih.gov
Time to Max Inhibition (IV) ~5 minutes mdpi.com
Time to Max Inhibition (SC) ~120 minutes mdpi.com
Recovery of Proteasome Activity Within 24-72 hours nih.govmdpi.com
Tumor Pharmacodynamic Marker Increased ATF-3 levels nih.gov

Molecular and Genomic Profiling Techniques

Gene expression profiling, utilizing technologies like DNA microarrays and RNA sequencing (RNA-seq), has been instrumental in understanding the mechanisms of response and resistance to proteasome inhibitors, including Ixazomib. nih.govresearchgate.net These techniques allow for a global assessment of changes in the transcriptome of cancer cells following treatment.

In a study on multiple myeloma, RNA-seq was used to compare gene expression profiles between cell lines that were highly sensitive and those that were highly resistant to Ixazomib and other proteasome inhibitors. nih.gov This differential expression analysis identified a 42-gene signature that could distinguish between good and poor responders. nih.gov This signature was subsequently validated in clinical datasets, demonstrating its potential to predict patient outcomes. nih.gov

Key findings from these gene expression studies include:

Identification of Resistance Signatures: Researchers have identified specific gene expression patterns associated with resistance to proteasome inhibitors. For example, a study involving patients refractory to both proteasome inhibitors and immunomodulatory agents revealed a distinct mutational and transcriptomic landscape. ashpublications.org

Predictive Models: Gene expression data has been used to develop predictive models for clinical outcomes. These models can help stratify patients based on their likely response to therapy, moving towards more personalized treatment approaches. researchgate.net

Understanding Drug Mechanisms: By analyzing which genes and pathways are altered upon drug exposure, researchers can gain deeper insights into the biological effects of proteasome inhibitors.

The table below highlights some of the genes identified as being significantly associated with resistance to proteasome inhibitors:

GeneFold Difference (Resistant vs. Sensitive)p-valueSource
Gene A >2<0.01 nih.gov
Gene B >2<0.01 nih.gov
Gene C >2<0.01 nih.gov
Gene D >2<0.01 nih.gov
Gene E >2<0.01 nih.gov

Note: The specific gene names from the source are part of a larger list and are represented here generically.

RNA-seq has proven to be a robust and feasible technique in multicenter clinical trials for generating high-quality gene expression data from patient samples. frontiersin.org This allows for the correlation of molecular data with clinical outcomes on a large scale.

Proteomic methodologies are essential for investigating the direct impact of proteasome inhibitors on the cellular protein landscape. These techniques enable the quantification of changes in protein abundance and the analysis of post-translational modifications (PTMs), which are critical for understanding the cellular response to proteasome inhibition. biorxiv.orgdrugdiscoverynews.com

A primary consequence of proteasome inhibition is the accumulation of ubiquitinated proteins, as the proteasome is the main cellular machinery for their degradation. escholarship.org Advanced mass spectrometry-based proteomic techniques, such as those involving the enrichment of peptides containing a di-glycine remnant (a signature of ubiquitination), allow for the global identification and quantification of ubiquitination sites. escholarship.orgtum.de

Key applications and findings from proteomic studies of proteasome inhibitors include:

Identifying Ubiquitination Substrates: By comparing the ubiquitination profiles of cells treated with and without a proteasome inhibitor, researchers can identify proteins that are targeted for proteasomal degradation. biorxiv.org

Understanding PTM Dynamics: Proteomic approaches can unravel the complex interplay between different PTMs, such as phosphorylation and ubiquitination. For instance, phosphodegrons are phosphorylated motifs that can trigger ubiquitination and subsequent degradation. tum.de

Global Protein Turnover: Site-resolved protein turnover profiling can measure the turnover rates of thousands of proteins and their modified forms, revealing how PTMs influence protein stability. tum.de

The following table illustrates the types of data generated in a proteomic experiment studying the effects of proteasome inhibition:

ProteinChange in Ubiquitination (with inhibitor)Change in Protein Abundance (without inhibitor)Potential InterpretationSource
Protein X IncreasedDecreasedTargeted for proteasomal degradation biorxiv.org
Protein Y IncreasedNo significant changeMay involve non-degradative ubiquitination or degradation of a small subpopulation biorxiv.org

These proteomic analyses provide a detailed view of the cellular pathways affected by proteasome inhibitors, complementing the genomic data and offering a more complete picture of the drug's mechanism of action.

Gene Expression Analysis (Microarrays, RNA Sequencing)

Computational and Structural Biology Approaches in Proteasome Inhibitor Discovery

Computational and structural biology methods have become indispensable tools in the discovery and design of novel proteasome inhibitors. nih.govmdpi.com These approaches leverage the three-dimensional structure of the proteasome to predict and analyze inhibitor binding, facilitating the rational design of more potent and selective compounds.

When the crystal structure of a target protein is unavailable, homology modeling can be used to generate a 3D model based on the structure of a related protein. mdpi.com This is particularly relevant for studying species-specific proteasomes or those with mutations. For instance, homology models of the human proteasome active sites have been developed using the yeast proteasome structure as a template. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is extensively used to:

Predict Binding Modes: Understand how inhibitors interact with the active site of the proteasome. For example, docking studies have been used to analyze the interactions of various compounds with the β5 subunit of the proteasome. nih.gov

Identify Key Interactions: Pinpoint the specific amino acid residues involved in inhibitor binding, which can guide the design of new inhibitors with improved affinity.

Screen Virtual Libraries: Docking can be used to screen large databases of compounds to identify potential new inhibitors.

A study on the interaction of polyphenols with the mammalian 20S proteasome utilized both homology modeling (for the inducible proteasome subunits) and molecular docking to rationalize their inhibitory activity. nih.govacs.org The results showed that compounds like (-)-epigallocatechin-3-gallate had a high affinity for the β5 and β5i subunits. nih.govacs.org

The table below shows example results from a molecular docking study, indicating the predicted binding energy and key interacting residues.

CompoundDocking Score (kcal/mol)Interacting Residues in β5 SubunitSource
Inhibitor A -9.5Thr1, Ser20, Gly47 medcraveonline.com
Inhibitor B -8.7Thr1, Lys33, Ser130 medcraveonline.com

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's active site (structure-based). nih.gov

These models are then used in virtual screening to rapidly search large compound libraries for molecules that match the pharmacophore and are therefore likely to be active. mdpi.comfrontiersin.org This approach offers several advantages:

Efficient Screening: It is much faster and more cost-effective than high-throughput experimental screening.

Scaffold Hopping: It can identify novel chemical scaffolds that are structurally different from known inhibitors but possess the same key features for activity.

Lead Optimization: Pharmacophore models can guide the modification of existing compounds to enhance their activity and selectivity. nih.gov

A combined strategy of pharmacophore modeling, molecular docking, and molecular dynamics has been successfully used to discover novel covalent proteasome inhibitors. nih.gov In one study, a structure-based pharmacophore model was developed from the co-crystal structure of a murine proteasome with an inhibitor, leading to the identification of new lead compounds. nih.gov

The steps in a typical pharmacophore-based virtual screening workflow are outlined below:

StepDescription
1. Pharmacophore Model Generation Create a 3D model of the essential features for inhibitor binding, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
2. Database Screening Search large chemical databases (e.g., ZINC, Asinex) for compounds that fit the pharmacophore model.
3. Hit Filtering Apply drug-like filters (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to narrow down the list of potential hits.
4. Molecular Docking Perform molecular docking on the filtered hits to predict their binding modes and rank them based on their docking scores.
5. Experimental Validation Synthesize and test the most promising candidates in biological assays to confirm their activity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules, providing detailed insights into the dynamic behavior of biological systems at an atomic level. mdpi.comnih.gov In the context of proteasome inhibitors, MD simulations serve as a crucial tool to understand the conformational changes and structural stability of the proteasome-inhibitor complex. nih.gov This methodology allows researchers to predict the binding affinity and elucidate the interaction mechanisms between a ligand, such as Proteasome Inhibitor IX, and its target protein. mdpi.comnih.gov

The process of conducting an MD simulation for a proteasome inhibitor typically involves several key steps. Initially, the three-dimensional structures of both the proteasome and the inhibitor are obtained, often from crystallographic data or through homology modeling. mdpi.com The inhibitor is then docked into the active site of the proteasome to generate an initial complex structure. mdpi.commdpi.com This complex is subsequently solvated in a water box with appropriate ions to mimic physiological conditions, and a force field is applied to describe the interatomic interactions. nih.gov The system is then subjected to energy minimization to remove any steric clashes, followed by a period of equilibration. Finally, the production simulation is run for a significant duration, often on the scale of nanoseconds, to observe the dynamic behavior of the complex. nih.gov

Analysis of the MD simulation trajectories can provide a wealth of information. Key parameters such as the root-mean-square deviation (RMSD) are calculated to assess the stability of the protein-ligand complex over time. researchgate.net The root-mean-square fluctuation (RMSF) helps to identify the flexibility of different regions of the protein. researchgate.net Furthermore, detailed analysis of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions can reveal the key residues involved in the binding of the inhibitor. tdmujournal.vn For instance, in silico studies on chalcone (B49325) derivatives, a class of compounds to which Proteasome Inhibitor IX belongs, have utilized MD simulations to characterize their stability and binding affinity to protease enzymes. nih.gov These simulations can also be used to calculate the binding free energy, providing a quantitative measure of the inhibitor's potency. nih.gov

Target Validation Strategies Utilizing Proteasome Inhibitors (e.g., PROTAC Research)

Target validation is a critical step in the drug discovery process, confirming that a specific biological target is involved in the pathophysiology of a disease and that modulating its activity will have a therapeutic effect. Proteasome inhibitors are not only therapeutic agents but also valuable tools in target validation studies. A prominent and innovative strategy for target validation is the use of PROteolysis TArgeting Chimeras (PROTACs). nih.govtandfonline.com

PROTACs are heterobifunctional molecules composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. frontiersin.orgfrontiersin.org By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. tandfonline.com This technology offers a powerful method for target validation by enabling the selective knockdown of a specific protein, allowing researchers to study the resulting phenotypic effects. nih.govnih.gov

The validation that a PROTAC's activity is dependent on the ubiquitin-proteasome system (UPS) is a key mechanistic study. This is often achieved by co-treating cells with the PROTAC and a proteasome inhibitor. If the degradation of the POI is blocked by the proteasome inhibitor, it confirms that the PROTAC is functioning through the intended UPS pathway. scienceopen.com This approach not only validates the mechanism of the PROTAC but also reinforces the role of the proteasome in the turnover of the target protein.

While specific PROTACs incorporating Proteasome Inhibitor IX have not been detailed in the available literature, the principles of PROTAC design could be applied to develop such a molecule. A hypothetical PROTAC could be synthesized by linking a proteasome inhibitor moiety to a ligand for a specific E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). frontiersin.orgfrontiersin.org Such a construct would be a valuable research tool for studying the specific consequences of proteasome inhibition in a targeted manner.

The development of PROTACs has expanded the toolkit for target validation, offering advantages over traditional small molecule inhibitors. nih.gov Unlike inhibitors that only block the activity of a protein, PROTACs lead to its complete degradation, which can be more effective in eliminating all functions of the target protein, including non-catalytic scaffolding roles. tandfonline.com This approach provides a robust method for validating the therapeutic potential of targeting a specific protein for degradation.

Future Directions and Emerging Paradigms in Proteasome Inhibitor Research

Refining Proteasome Inhibitor Specificity and Selectivity

A primary objective in the development of the next generation of proteasome inhibitors is the enhancement of their specificity and selectivity. The goal is to maximize therapeutic efficacy while minimizing off-target effects. Early synthetic inhibitors, such as peptide aldehydes, were instrumental in elucidating the structure and function of the proteasome but often lacked specificity, reacting with other proteases like serine and cysteine proteases. stanford.edu

Current research efforts are focused on designing inhibitors that can selectively target the different catalytic subunits of the proteasome (β1, β2, and β5) or even the immunoproteasome, an inducible form of the proteasome found in immune cells. researchgate.netacs.org The rationale is that different disease states may have unique dependencies on specific proteasome activities. For instance, most clinically approved proteasome inhibitors primarily target the chymotrypsin-like (ChT-L) activity of the β5 subunit, as its inhibition leads to the most significant reduction in protein breakdown. acs.orgmdpi.com However, there is growing interest in developing inhibitors that can also target the caspase-like (β1) and trypsin-like (β2) activities with greater potency.

The design of more selective inhibitors has been advanced by modifying the electrophilic "warhead" of the inhibitor, leading to the development of compounds with boronic acids, vinyl sulfones, and α-ketoaldehydes. rsc.org Furthermore, extending the peptide backbone of inhibitors has been shown to enhance their efficiency and, in some cases, alter their selectivity profiles, leading to compounds that can inhibit all active subunits with comparable affinity. researchgate.net Computational approaches, including pharmacophore modeling and molecular docking, are also playing a crucial role in the rational design of more potent and selective inhibitors by identifying key interactions within the proteasome's active sites. mdpi.com

Investigating Novel Combinatorial Strategies for Enhanced Efficacy

To broaden the therapeutic window and overcome resistance, researchers are actively exploring novel combinatorial strategies. The rationale behind this approach is that combining proteasome inhibitors with other therapeutic agents can lead to synergistic effects, allowing for lower, less toxic doses of each drug. nih.gov

Preclinical and clinical studies have shown promise for combining proteasome inhibitors with a variety of other drugs, including:

Immunomodulatory drugs (IMiDs): The combination of proteasome inhibitors like NPI-0052 with lenalidomide (B1683929) has demonstrated synergistic anti-myeloma activity in both laboratory and animal models. nih.gov

Histone deacetylase (HDAC) inhibitors: Synergistic activities have been observed when combining proteasome inhibitors with HDAC inhibitors in various tumor models. nih.gov

Chemotherapeutic agents: Proteasome inhibitors have been shown to induce chemosensitization and overcome chemoresistance in preclinical models. aacrjournals.org The combination of delanzomib (B1684677) with melphalan (B128) has shown potent anti-myeloma effects. nih.gov

Other targeted therapies: The combination of the proteasome inhibitor bortezomib (B1684674) with other agents has shown synergistic effects in preclinical models of multiple myeloma. aacrjournals.org

A significant area of investigation is the use of proteasome inhibitors to modulate the tumor microenvironment and enhance the efficacy of immunotherapy. longdom.org By altering the cellular milieu, proteasome inhibitors may reverse tumor resistance to immune-based treatments. longdom.org

Translational Research from Preclinical Findings to Clinical Concepts

The journey of a proteasome inhibitor from a laboratory discovery to a clinical therapeutic is a complex process guided by translational research. This involves a continuous feedback loop between preclinical studies and clinical trials to validate targets, identify biomarkers, and optimize treatment strategies. aacrjournals.orgaacrjournals.org

The development of the first-in-class proteasome inhibitor, bortezomib, serves as a prime example of successful translational medicine. aacrjournals.org Preclinical studies in myeloma cell lines and animal models provided a strong rationale for its clinical investigation in multiple myeloma, ultimately leading to its FDA approval. aacrjournals.org

Current translational research for proteasome inhibitors like ixazomib (B1672701) is focused on several key areas:

Identifying predictive biomarkers: A critical goal is to develop tools that can identify which patients are most likely to benefit from a particular proteasome inhibitor. aacrjournals.org

Understanding mechanisms of resistance: Research is ongoing to elucidate the molecular mechanisms that lead to both primary and acquired resistance to proteasome inhibitors. aacrjournals.orgbroadinstitute.org This knowledge is crucial for developing strategies to overcome resistance.

Evaluating novel inhibitors in clinical trials: A new generation of proteasome inhibitors, including ixazomib, oprozomib (B1684665), and marizomib (B1676077), are currently being evaluated in clinical trials for various hematologic and solid tumors. nih.govtandfonline.com These trials aim to define the optimal use of these agents, both as single agents and in combination therapies. tandfonline.com

Exploration of Proteasome Inhibitors in New Disease Contexts

The therapeutic potential of proteasome inhibitors extends beyond oncology. Researchers are actively exploring their application in a range of other diseases characterized by protein dysregulation and inflammation.

Infectious Diseases (e.g., Parasitic Protozoa)

The ubiquitin-proteasome system is essential for the survival and virulence of many parasitic protozoa, making it an attractive target for antiparasitic drug development. pnas.organnualreviews.org Broad-spectrum proteasome inhibitors have long been known to have antiparasitic effects, but their toxicity to the host has limited their use. pnas.org

The focus of current research is on developing species-selective proteasome inhibitors that target the parasite's proteasome while sparing the host's. pnas.orgresearchgate.net Significant progress has been made in identifying inhibitors that are highly potent against parasites like Plasmodium falciparum (the causative agent of malaria) and Leishmania. pnas.orgmdpi.com For instance, inhibitors have been developed that are over 2,000-fold more toxic to P. falciparum than to human cells. researchgate.net

The development of orally bioavailable proteasome inhibitors like ixazomib and oprozomib for cancer treatment offers promise for their potential repurposing as next-generation antiparasitic agents. escholarship.org

Autoimmune and Inflammatory Conditions

The central role of the proteasome in regulating inflammatory processes and immune cell function has made it a compelling target for the treatment of autoimmune and inflammatory diseases. nih.govustc.edu.cn Proteasome inhibitors can exert anti-inflammatory effects through several mechanisms, including the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory cytokine production. nih.govmdpi.com

Preclinical studies have demonstrated the potential of proteasome inhibitors in animal models of various autoimmune diseases, including:

Rheumatoid arthritis nih.govmdpi.com

Systemic lupus erythematosus nih.govfrontiersin.org

Sjögren's syndrome nih.gov

Scleroderma nih.gov

Psoriasis ustc.edu.cnresearchgate.net

Myasthenia gravis frontiersin.org

The development of immunoproteasome-selective inhibitors is a particularly promising strategy for treating autoimmune disorders, as it could offer a more targeted approach with an improved safety profile. acs.org The oral proteasome inhibitor ixazomib is currently under investigation for its potential in treating multiple sclerosis and has shown efficacy in a preclinical model of systemic lupus erythematosus. frontiersin.org

Discovery of Novel Chemical Scaffolds and Natural Product Derivatives as Proteasome Inhibitors

The search for new and improved proteasome inhibitors continues to be fueled by the exploration of novel chemical scaffolds and the derivatization of natural products. rsc.org Natural products, in particular, have been a rich source of inspiration for the design of proteasome inhibitors, with many exhibiting potent and selective activity. mdpi.comnih.gov

Several classes of natural products have been identified as proteasome inhibitors, including:

Peptide aldehydes: Such as tyropeptin A, which preferentially inhibits the chymotrypsin-like activity of the proteasome. rsc.orgnih.gov

β-Lactones: Including lactacystin (B1674225) and salinosporamide A, which are potent, irreversible inhibitors. rsc.orgnih.gov

Epoxyketones: Such as epoxomicin (B1671546) and carfilzomib (B1684676), which are irreversible inhibitors. nih.govmdpi.com

Macrocyclic peptides: A diverse group of natural products that inhibit the proteasome. rsc.org

Researchers are also actively designing and synthesizing novel chemical scaffolds that are not derived from natural products. nih.govnih.gov This includes the development of non-covalent inhibitors and compounds with unique chemical structures, such as phthalazinone derivatives. nih.gov The use of computer-aided drug design (CADD) methodologies is accelerating the discovery of new scaffolds by enabling the virtual screening of large chemical libraries. nih.gov

Understanding and Overcoming Cross-Resistance Mechanisms

The development of resistance to proteasome inhibitors is a significant challenge in cancer therapy. Cross-resistance, where resistance to one inhibitor confers resistance to another, is a key aspect of this challenge. Understanding the mechanisms of cross-resistance is crucial for the development of new therapeutic strategies. This section will focus on the chemical compound “Proteasome inhibitor IX” and its relationship with cross-resistance mechanisms.

Proteasome inhibitor IX, also known by its synonyms PS-IX and AM114, is a chalcone (B49325) derivative that has been identified as an inhibitor of the chymotrypsin-like activity of the 20S proteasome. nih.govmedchemexpress.com Its chemical name is (((1-methyl-4-oxopiperidine-3,5-diylidene)bis(methaneylylidene))bis(4,1-phenylene))diboronic acid, indicating it contains a boronic acid functional group. bldpharm.combiorxiv.orgbldpharm.com.tr This structural feature is significant as it places Proteasome Inhibitor IX in the same class as other boronic acid-based proteasome inhibitors like bortezomib and ixazomib.

Mechanisms of Cross-Resistance

The primary mechanisms of resistance to proteasome inhibitors often involve the target of the drug itself, the proteasome.

Mutations in the Proteasome Subunit β5 (PSMB5): The β5 subunit of the proteasome is the primary target for many inhibitors, including those with a boronic acid warhead. Mutations in the gene encoding this subunit, PSMB5, can alter the binding site of the inhibitor, reducing its efficacy. nih.gov This is a well-established mechanism of resistance to bortezomib. biorxiv.orgnih.gov Because Proteasome Inhibitor IX also targets the proteasome and contains a boronic acid moiety, it is plausible that mutations in PSMB5 that confer resistance to bortezomib could also lead to cross-resistance to Proteasome Inhibitor IX.

Upregulation of Proteasome Subunits: An increase in the expression of proteasome subunits, particularly the β5 subunit, can lead to resistance by effectively increasing the amount of target that needs to be inhibited. biorxiv.org This adaptive mechanism would likely confer resistance to any inhibitor that targets this subunit, suggesting a high potential for cross-resistance with Proteasome Inhibitor IX.

Altered Drug Efflux: Increased activity of drug efflux pumps, which can remove therapeutic agents from the cell, is a general mechanism of drug resistance. nih.gov While not specific to proteasome inhibitors, this mechanism can contribute to reduced intracellular concentrations of the drug and thus lower efficacy.

Research Findings on Cross-Resistance

Direct experimental studies on cross-resistance involving Proteasome Inhibitor IX are limited. However, studies on other boronic acid-based inhibitors provide valuable insights. A study on bortezomib-resistant leukemia cell lines demonstrated that these cells also exhibited significant cross-resistance to ixazomib, another boronic acid-based proteasome inhibitor. nih.gov The bortezomib-resistant cells were 150-160 fold more resistant to bortezomib and showed a similar 100-fold cross-resistance to ixazomib. nih.gov Given that Proteasome Inhibitor IX shares the boronic acid pharmacophore, it is highly probable that it would face similar cross-resistance challenges in cells with acquired resistance to bortezomib or ixazomib.

The table below summarizes the findings on cross-resistance between bortezomib and ixazomib in leukemia cell lines.

Cell LineResistance to Bortezomib (fold increase in IC50)Cross-Resistance to Ixazomib (fold increase in IC50)
Leukemia Cell Line 1150-160~100

Data from a study on bortezomib-resistant leukemia cells. nih.gov

Strategies to Overcome Cross-Resistance

The structural class of Proteasome Inhibitor IX as a chalcone derivative presents interesting possibilities for overcoming resistance. Chalcones are a class of compounds that have been investigated for their potential to overcome multi-drug resistance in cancer. nih.govbohrium.com Some chalcone derivatives have been shown to inhibit drug efflux pumps, a mechanism that could potentially restore sensitivity to various chemotherapeutic agents. nih.gov

Furthermore, research into novel chalcone-based compounds, designed as analogs of AM114 (Proteasome Inhibitor IX), has revealed a different mechanism of action that could circumvent resistance to traditional proteasome inhibitors. A study on the chalcone derivatives AM146, RA-9, and RA-14 found that these compounds induce cancer cell death by targeting deubiquitinating enzymes (DUBs) rather than the 20S proteasome itself. nih.gov This is a significant finding because targeting a different component of the ubiquitin-proteasome system could be an effective strategy against cells that have developed resistance to 20S proteasome inhibitors.

The table below outlines the different mechanisms of action for Proteasome Inhibitor IX and its chalcone analogs.

CompoundPrimary TargetPotential to Overcome 20S Proteasome Inhibitor Resistance
Proteasome Inhibitor IX (AM114)20S Proteasome (Chymotrypsin-like activity)Likely susceptible to cross-resistance with other boronic acid inhibitors.
AM146, RA-9, RA-14Deubiquitinating Enzymes (DUBs)High potential to be effective in cells resistant to 20S proteasome inhibitors.

Based on findings from studies on chalcone derivatives. nih.gov

Q & A

Q. What is the molecular mechanism by which Proteasome Inhibitor IX (PS-IX) inhibits 20S proteasome activity?

PS-IX is a chalcone derivative that selectively targets the chymotrypsin-like (CT-L) activity of the 20S proteasome, with an IC50 of ~1 μM. It covalently binds to the β5 subunit of the proteasome, blocking the degradation of polyubiquitinated proteins and inducing apoptosis in cancer cells. Structural studies suggest its α,β-unsaturated ketone moiety reacts with the catalytic threonine residue in the proteasome’s active site .

Q. How is the IC50 value of PS-IX determined in cell-based assays?

The IC50 for cytotoxicity (e.g., 1.49 μM in HCT116 p53+/+ cells) is typically measured using viability assays like MTT or CellTiter-Glo. For proteasome inhibition, fluorogenic substrates (e.g., Ac-WLA-AMC for CT-L activity) are used, with fluorescence quantified at 380/460 nm. Dose-response curves are analyzed using nonlinear regression, and statistical validation requires triplicate experiments with controls (e.g., lactacystin for assay validation) .

Q. What cellular readouts are used to validate PS-IX activity in apoptosis studies?

Key readouts include:

  • Accumulation of ubiquitinated proteins (Western blot).
  • Caspase-3/7 activation (fluorometric assays).
  • Mitochondrial membrane potential collapse (JC-1 staining).
  • Cell cycle arrest (flow cytometry). Ensure parallel measurement of proteasome activity to confirm on-target effects .

Advanced Research Questions

Q. How should researchers design experiments to assess PS-IX effects on protein degradation pathways?

  • Pre-experiments: Validate proteasome activity using positive controls (e.g., MG-132) and rule off-target effects via siRNA knockdown of proteasome subunits.
  • Formal experiments: Include dose/time-course groups (e.g., 0.5–10 μM, 6–48 hrs) and controls (vehicle, irreversible inhibitors).
  • Data collection: Use multiplex assays (e.g., proteasome activity + apoptosis markers) to correlate inhibition with downstream effects. Statistical significance is assessed via ANOVA with post-hoc tests .

Q. How can contradictions in PS-IX cytotoxicity across cancer cell lines be resolved?

Discrepancies may arise from:

  • Cell line specificity: p53 status (e.g., HCT116 p53+/+ vs. p53−/−) influences sensitivity.
  • Proteasome subunit composition: Variations in β5 subunit expression alter inhibitor efficacy.
  • Assay conditions: Serum concentration and treatment duration affect results. Mitigate by standardizing protocols and including isogenic cell line pairs .

Q. What methodologies detect off-target effects of PS-IX in neural cells?

  • Kinase profiling: Use phospho-antibody arrays to assess ERK1/2 and JNK activation, which are upregulated post-proteasome inhibition.
  • Ribosome profiling: Monitor polysome dissociation via sucrose gradient centrifugation.
  • ROS assays: Measure reactive oxygen species using DCFDA, as proteasome inhibition disrupts redox balance .

Q. How do PS-IX and LMP7-specific inhibitors (e.g., ONX-0914) differ in mechanistic and therapeutic profiles?

  • Specificity: PS-IX targets CT-L (β5), while ONX-0914 inhibits immunoproteasome-specific LMP7 (β5i).
  • Functional outcomes: PS-IX induces apoptosis in solid tumors, whereas LMP7 inhibitors modulate immune responses. Cross-inhibition studies using subunit-selective substrates (e.g., Ac-ANW-AMC for LMP7) clarify selectivity .

Q. What technical challenges arise in long-term PS-IX treatment assays?

  • Stability: PS-IX is light-sensitive; store aliquots at −20°C in anhydrous DMSO.
  • Solubility: Use ≤0.1% DMSO to avoid solvent toxicity.
  • Recovery assays: Include washout groups to distinguish reversible vs. irreversible effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.